molecular formula C11H11NO4 B13795178 (E)-2-acetamido-3-(4-hydroxyphenyl)prop-2-enoic acid

(E)-2-acetamido-3-(4-hydroxyphenyl)prop-2-enoic acid

Cat. No.: B13795178
M. Wt: 221.21 g/mol
InChI Key: RNFZUWVUKNMVLO-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-acetamido-3-(4-hydroxyphenyl)prop-2-enoic acid is a chemical compound with a complex structure that includes an acetamido group, a hydroxyphenyl group, and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-acetamido-3-(4-hydroxyphenyl)prop-2-enoic acid typically involves the reaction of 4-hydroxybenzaldehyde with acetamide in the presence of a base, followed by the addition of an appropriate acid to form the final product. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-2-acetamido-3-(4-hydroxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form saturated derivatives.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvent systems.

Major Products

Scientific Research Applications

(E)-2-acetamido-3-(4-hydroxyphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its bioactive properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-acetamido-3-(4-hydroxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)propionic acid: A major microbial metabolite with similar structural features.

    (E)-3-(4-hydroxyphenyl)prop-2-enoic acid: Another structurally related compound with different functional groups.

Uniqueness

(E)-2-acetamido-3-(4-hydroxyphenyl)prop-2-enoic acid is unique due to the presence of both acetamido and hydroxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

(E)-2-acetamido-3-(4-hydroxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C11H11NO4/c1-7(13)12-10(11(15)16)6-8-2-4-9(14)5-3-8/h2-6,14H,1H3,(H,12,13)(H,15,16)/b10-6+

InChI Key

RNFZUWVUKNMVLO-UXBLZVDNSA-N

Isomeric SMILES

CC(=O)N/C(=C/C1=CC=C(C=C1)O)/C(=O)O

Canonical SMILES

CC(=O)NC(=CC1=CC=C(C=C1)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.